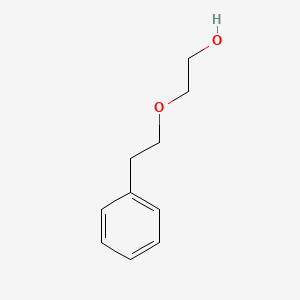
2-(4-methoxyphenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine is a member of the benzodiazepine family, which is known for its wide range of therapeutic and pharmacological properties This compound is characterized by its unique structure, which includes a benzodiazepine core with specific substitutions at the 2 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine typically involves the condensation of o-phenylenediamine with enolizable ketones. One efficient method utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) as a catalyst under mild conditions . This reaction proceeds with good to excellent yields and involves simple and mild reaction conditions, making it a practical approach for laboratory synthesis.
Industrial Production Methods
Industrial production methods for benzodiazepine derivatives often involve similar condensation reactions but are optimized for large-scale production. These methods may use different catalysts and solvents to improve yield and reduce reaction times. For example, microwave-assisted synthesis and solvent-free conditions have been explored to enhance the efficiency of the process .
化学反応の分析
Types of Reactions
2-(4-methoxyphenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of more complex benzodiazepine derivatives and other heterocyclic compounds.
Biology: It has been investigated for its interactions with biological targets, such as enzymes and receptors.
Medicine: Benzodiazepine derivatives are known for their therapeutic properties, including anticonvulsant, antianxiety, and sedative effects. This compound may have similar applications.
Industry: Benzodiazepine derivatives are used in the production of dyes, photographic chemicals, and other industrial products
作用機序
The mechanism of action of 2-(4-methoxyphenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptor-ionophore complex. This interaction can modulate the activity of the GABA receptor, leading to increased opening frequency of chloride channels and enhanced inhibitory neurotransmission. This mechanism is similar to that of other benzodiazepine derivatives, which are known to exert their effects through modulation of GABAergic signaling .
類似化合物との比較
Similar Compounds
- 1H-1,5-Benzodiazepine, 1-acetyl-2,3-dihydro-2,4-diphenyl-
- 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine
- 4-[(E)-2-(4-methylphenyl)ethenyl]-2,2-dimethyl-2,3-dihydro-1,5-benzoxazepine
Uniqueness
2-(4-methoxyphenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine is unique due to its specific substitutions at the 2 and 4 positions, which can influence its chemical reactivity and biological activity. These substitutions may enhance its interactions with specific molecular targets, leading to distinct pharmacological properties compared to other benzodiazepine derivatives .
特性
CAS番号 |
75220-77-8 |
|---|---|
分子式 |
C22H20N2O |
分子量 |
328.4 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C22H20N2O/c1-25-18-13-11-17(12-14-18)22-15-21(16-7-3-2-4-8-16)23-19-9-5-6-10-20(19)24-22/h2-14,22,24H,15H2,1H3 |
InChIキー |
QVBJIYHYVAUYBK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC(=NC3=CC=CC=C3N2)C4=CC=CC=C4 |
正規SMILES |
COC1=CC=C(C=C1)C2CC(=NC3=CC=CC=C3N2)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(Z)-1-(4-methylphenyl)ethylideneamino]thiourea](/img/structure/B1660288.png)




![2-[Amino(morpholin-4-ium-4-ylidene)methyl]guanidine;chloride](/img/structure/B1660297.png)
![4-Chloro-N-[2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide](/img/structure/B1660298.png)
![Acetic acid, [[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]-](/img/structure/B1660299.png)
![1-[2-(HEXYLOXY)ETHOXY]HEXANE](/img/structure/B1660300.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B1660301.png)

![2-[4-(4-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-n-phenylacetamide](/img/structure/B1660308.png)

